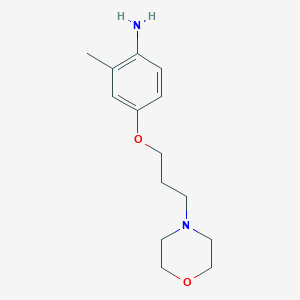

2-Methyl-4-(3-morpholinopropoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-methyl-4-(3-morpholin-4-ylpropoxy)aniline |

InChI |

InChI=1S/C14H22N2O2/c1-12-11-13(3-4-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |

InChI Key |

SKSPRRHVJKPFOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN2CCOCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 2-Methyl-4-(3-morpholinopropoxy)aniline Scaffold

A retrosynthetic approach to this compound reveals that the molecule can be deconstructed into simpler, commercially available starting materials. The primary disconnection points are the ether linkage and the amine functional group on the aromatic ring. This analysis suggests two main precursors: a substituted phenol (B47542) and a morpholinopropoxy synthon. A plausible synthetic route would involve the alkylation of a suitably protected aminophenol or a nitrophenol, followed by the reduction of the nitro group to the desired aniline (B41778).

Alkylation Strategies for Aryl Ether Formation

The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. This is typically achieved through O-alkylation reactions.

The key reaction involves the coupling of a phenolic precursor with a 3-morpholinopropoxy synthon. A common synthon for this purpose is 4-(3-chloropropyl)morpholine. In this reaction, the phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and displaces the chloride leaving group on the morpholinopropoxy synthon, forming the desired ether linkage.

The efficiency of the O-alkylation is highly dependent on the reaction conditions. The choice of base and solvent is crucial for maximizing the yield and minimizing side reactions.

Bases: Weak inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. google.com These bases are effective in deprotonating the phenol to form the reactive phenoxide without causing decomposition of the starting materials or products. Cesium carbonate is sometimes preferred as it can lead to higher yields, although it is a more expensive reagent. google.com

Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used. google.com These solvents are capable of dissolving the reactants and facilitating the nucleophilic substitution reaction while not interfering with the reactive intermediates. The use of anhydrous conditions is important to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

The reaction temperature is another important parameter that is often optimized. Heating the reaction mixture can increase the rate of reaction, but excessive heat can lead to the formation of byproducts. A typical temperature range for this type of alkylation is between 50-100°C. google.com

Interactive Data Table: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | K₂CO₃ | Cs₂CO₃ | NaH |

| Solvent | DMF | Acetonitrile | THF |

| Temperature | 80°C | 100°C | Room Temperature |

| Yield | Moderate | High google.com | Low |

Note: This table represents typical outcomes and specific results may vary based on the exact substrates and reaction scale.

Aromatic Nitro Group Reduction to Form the Aniline Moiety

The final key transformation in the synthesis of this compound is the reduction of an aromatic nitro group to the corresponding aniline. This can be accomplished through several methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. researchgate.netnih.gov This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. researchgate.net The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to the amine. This method is often preferred due to its clean reaction profile and high yields. The catalyst can be easily removed by filtration upon completion of the reaction. researchgate.net

Table: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature |

| Pd/C | H₂ gas | Ethanol | 1-4 atm | Room Temperature |

| Raney Ni | H₂ gas | Methanol (B129727) | High pressure | Elevated |

| PtO₂ | H₂ gas | Acetic Acid | 1-3 atm | Room Temperature |

Chemical reduction offers an alternative to catalytic hydrogenation. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective reducing agent for the conversion of aromatic nitro compounds to anilines. organic-chemistry.orgscribd.comaragen.com This reaction is typically carried out in a mixture of solvents, such as an organic solvent and water, to dissolve both the nitro compound and the reducing agent. asianpubs.org

The reaction with sodium dithionite is often performed under mild conditions and is tolerant of various functional groups. organic-chemistry.orgasianpubs.org This makes it a useful method when other reducible groups are present in the molecule. The progress of the reduction can often be monitored by a color change in the reaction mixture.

Strategic Functionalization and Introduction of the Ortho-Methyl Group

The introduction of a methyl group at the ortho position to an existing functional group on an aromatic ring is a critical transformation in the synthesis of many pharmaceutical and specialty chemical compounds. The directing effects of the substituents already present on the aniline or a precursor molecule play a pivotal role in determining the regioselectivity of the methylation reaction.

In the context of synthesizing this compound, a common and efficient strategy involves starting with a precursor that already contains the methyl group in the desired position. A readily available starting material for this purpose is 2-methylphenol (o-cresol) or 3-methylphenol (m-cresol). For instance, m-cresol (B1676322) can be subjected to a nitrosation reaction followed by a reduction to yield 4-amino-3-methylphenol, which positions the methyl and amino groups in the desired relative orientation for further functionalization.

Alternatively, direct methylation of a substituted aniline or phenol can be achieved through various methods. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, controlling the regioselectivity to favor ortho-alkylation over the electronically preferred para-alkylation can be challenging and often requires the use of blocking groups or specific catalysts.

Modern synthetic methods offer more precise control over ortho-functionalization. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile, such as methyl iodide, to introduce the methyl group with high regioselectivity. For aniline derivatives, the amino group often needs to be protected (e.g., as a carbamate) to facilitate this reaction.

Catalytic methods involving transition metals like palladium, rhodium, and ruthenium have also emerged as powerful tools for the C-H functionalization of anilines, allowing for the direct introduction of functional groups at specific positions.

Sequential Multistep Synthesis in Complex Aniline Derivatization

The synthesis of this compound is a prime example of a sequential, multistep process where different chemical transformations are performed in a specific order to construct the target molecule. A plausible and efficient synthetic route starting from 2-methyl-4-nitrophenol (B1582141) is outlined below. This approach leverages common and well-established reactions in organic synthesis, including etherification and reduction.

Step 1: Williamson Ether Synthesis

The first key transformation is the formation of the ether linkage to introduce the morpholinopropoxy side chain. This is typically achieved via the Williamson ether synthesis, a robust and versatile method for preparing ethers. In this step, the phenolic hydroxyl group of 2-methyl-4-nitrophenol is deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an appropriate alkylating agent, in this case, N-(3-chloropropyl)morpholine, in a nucleophilic substitution reaction to form the desired ether.

The N-(3-chloropropyl)morpholine reagent can be synthesized by reacting morpholine (B109124) with 1-bromo-3-chloropropane. guidechem.comchemicalbook.com The reaction conditions for the Williamson ether synthesis are crucial for achieving a good yield and minimizing side reactions.

Illustrative Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-methylphenol | Chloroacetic acid | NaOH | Water | 90-100°C | - |

| 4-ethylphenol | Methyl iodide | NaOH | - | Reflux | - |

Step 2: Reduction of the Nitro Group

The final step in this synthetic sequence is the reduction of the nitro group to the primary amine, yielding the target compound, this compound. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be accomplished using a variety of methods.

Catalytic hydrogenation is a widely used and often very clean method. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. chemicalbook.com The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate.

Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is a classic and effective method. Another common laboratory-scale reagent for this transformation is tin(II) chloride (SnCl₂) in a suitable solvent. chemicalbook.com

Examples of Nitro Group Reduction Conditions

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-methoxy-2-methyl-4-nitrobenzene | 10% Pd/C, H₂ | Methanol | Room temp, 1 atm, 16 h | 4-methoxy-3-methylaniline | 100% chemicalbook.com |

| 5-methoxy-1,3-dimethyl-2-nitrobenzene | SnCl₂·2H₂O | Ethanol | Reflux | 4-methoxy-2,6-dimethylaniline | 78% chemicalbook.com |

While not directly employed in the proposed synthesis of the target molecule, other important reactions in the derivatization of complex anilines include:

Nitration: The introduction of a nitro group onto an aromatic ring, which can subsequently be reduced to an amine, is a common strategy for synthesizing aniline derivatives. The directing effects of existing substituents are critical for controlling the position of nitration. echemi.com

Esterification: The reaction of an aniline with a carboxylic acid or its derivative to form an amide is a key reaction. While not an esterification in the strict sense, this amide formation is crucial for creating many complex structures and for protecting the amino group during other transformations.

Dimroth Rearrangement: The Dimroth rearrangement is a rearrangement reaction of certain N-heterocycles, such as 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom and their substituents exchange places. While a specialized reaction, it can be a useful tool in the synthesis of specifically substituted heterocyclic aniline derivatives.

By employing a logical sequence of these well-established synthetic transformations, complex molecules like this compound can be efficiently prepared.

Advanced Spectroscopic and Chromatographic Characterization of Substituted Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

¹H and ¹³C NMR are the most common NMR techniques used for the structural elucidation of organic molecules.

For 2-Methyl-4-(3-morpholinopropoxy)aniline, the expected ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the relative number of protons of each type.

Similarly, the ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of these signals are indicative of the hybridization and the electronic environment of the carbon atoms.

Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected signals and is not based on published experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7-6.5 | m | 3H | Aromatic protons (C₅-H, C₃-H, C₆-H) |

| ~4.0 | t | 2H | -O-CH₂- |

| ~3.7 | t | 4H | Morpholine (B109124) protons (-N-(CH₂)₂) |

| ~3.6 (br s) | s | 2H | -NH₂ |

| ~2.5 | t | 4H | Morpholine protons (-CH₂-N-CH₂) |

| ~2.4 | t | 2H | -CH₂-N- |

| ~2.1 | s | 3H | Ar-CH₃ |

Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected signals and is not based on published experimental data.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~150 | C₄ (aromatic C-O) |

| ~138 | C₁ (aromatic C-NH₂) |

| ~128 | C₂ (aromatic C-CH₃) |

| ~115-120 | Aromatic CH carbons |

| ~67 | Morpholine carbons (-O-(CH₂)₂) |

| ~66 | -O-CH₂- |

| ~55 | Morpholine carbons (-N-(CH₂)₂) |

| ~54 | -CH₂-N- |

| ~26 | -CH₂-CH₂-CH₂- |

Advanced Nuclear Magnetic Resonance Techniques for Complex Structural Analysis

For a comprehensive structural confirmation, advanced NMR techniques such as 2D NMR would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming stereochemistry and conformation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Hypothetical FTIR Data for this compound (Note: This table is a representation of expected absorption bands and is not based on published experimental data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3250 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3050-3000 | Medium to weak | Aromatic C-H stretching |

| 2950-2800 | Strong | Aliphatic C-H stretching (CH₃, CH₂) |

| 1620-1580 | Strong | N-H bending (scissoring) |

| 1600, 1500 | Medium to strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1120-1080 | Strong | C-N stretching (aliphatic amine) |

| 1050-1000 | Medium | C-O stretching (ether) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

For this compound (C₁₄H₂₂N₂O₂), the expected exact mass would be approximately 250.1681 g/mol . HRMS analysis would confirm this elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern would likely involve cleavage of the ether linkage and the propyl chain, as well as fragmentation of the morpholine ring, providing further structural confirmation.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For a substituted aniline (B41778) like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the methods of choice.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with a possible additive like formic acid or triethylamine (B128534) for better peak shape), would be suitable for analyzing the purity of the compound and for its purification. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aniline chromophore absorbs significantly (around 254 nm).

Gas Chromatography (GC): GC could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification of any impurities.

The development of a specific chromatographic method would involve optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate to achieve good resolution and peak shape for the target compound and any potential impurities.

Preparative and Analytical Chromatography (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the purification and analysis of substituted anilines, including compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Preparative chromatography aims to isolate a pure substance from a mixture, while analytical chromatography is used to identify and quantify the components. Due to the absence of specific published chromatographic methods for this compound, the following sections describe common and effective approaches used for structurally related substituted anilines.

Preparative Chromatography

Preparative column chromatography, particularly flash chromatography, is a standard method for purifying substituted anilines on a laboratory scale following synthesis. The choice of stationary and mobile phases is critical for achieving efficient separation.

For most substituted anilines, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amine functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface. This interaction can cause significant peak tailing, poor separation, and potential degradation or irreversible adsorption of the compound, resulting in yield loss. biotage.com To mitigate these issues, several strategies can be employed. One common approach is to add a small amount of a competing base, such as triethylamine (TEA) or ammonium (B1175870) hydroxide (B78521), to the mobile phase. biotage.com This additive neutralizes the acidic sites on the silica, leading to more symmetrical peak shapes and improved recovery.

Alternatively, different stationary phases can be used. Basic alumina (B75360) or amine-functionalized silica columns are effective for the purification of basic compounds as they minimize the problematic acid-base interactions. biotage.combiotage.com The choice of mobile phase, typically a binary or ternary solvent system, is determined by the polarity of the target compound and its impurities. Common solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol in dichloromethane. biotage.com

| Stationary Phase | Mobile Phase System | Modifier | Application Notes | Reference |

|---|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Not specified | Standard choice for moderately polar compounds. | biotage.com |

| Silica Gel | Dichloromethane/Methanol | Ammonia, Triethylamine (TEA), or Pyridine | Used to counteract acidic silica sites when purifying basic amines, preventing peak tailing. biotage.com | biotage.com |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate | None required | Provides a simplified purification by masking silanol groups, avoiding the need for mobile phase modifiers. biotage.com | biotage.com |

| Basic Alumina | Various non-protic solvents | None required | An alternative to silica for purifying basic compounds. | biotage.com |

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for assessing the purity, stability, and concentration of substituted anilines. Reversed-phase HPLC (RP-HPLC) is the most widely applied mode for these compounds.

In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase. rsc.org The mobile phase usually consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. sigmaaldrich.comsielc.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For basic compounds like anilines, controlling the mobile phase pH is crucial for achieving reproducible retention times and sharp, symmetrical peaks. Operating at a low pH (typically 2-4) using acidic modifiers like phosphoric acid or formic acid ensures that the aniline is protonated, which often leads to better peak shape and avoids interactions with residual silanols on the stationary phase. sielc.com Alternatively, buffered mobile phases can be used to maintain a constant pH. rsc.orgrsc.org Ion-pair reversed-phase HPLC, using reagents like tetrabutylammonium (B224687) hydrogen sulphate, has also been successfully employed for the separation of aniline and its sulphonic acid derivatives. rsc.org

Detection is commonly performed using a UV detector, as the aromatic ring in aniline derivatives provides strong chromophores. sigmaaldrich.comsielc.com The selection of the detection wavelength is optimized for the specific analyte, but wavelengths around 254 nm are frequently used. sigmaaldrich.com For more selective and sensitive analysis, especially for trace-level quantification, HPLC coupled with mass spectrometry (LC-MS) is employed. nih.gov

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Aniline Homologs | Discovery C18 (15 cm x 4.6 mm, 5 µm) | Methanol/Water (60:40) | 1.0 mL/min | UV at 254 nm | sigmaaldrich.com |

| Aniline | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not specified | Not specified | sielc.com |

| Aniline | Primesep 100 (15 cm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.05% H₂SO₄ | 1.0 mL/min | UV at 200 nm | sielc.com |

| Aniline and its degradation products | C4 column | Methanol/Acetate buffer (10 mM, pH 5) (60:40) | 1.0 mL/min | UV at 270 nm | rsc.org |

| Aniline and N-methylaniline | Reversed phase silica-C18 (250 mm) | Acetonitrile/Water (70:30) | 0.7 mL/min | UV at 190 nm | nih.gov |

| Aniline and anilinesulphonic acid derivatives | Spherisorb 10 ODS | 5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5 | Not specified | Not specified | rsc.org |

Computational Chemistry and in Silico Modeling Approaches in Aniline Derivative Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly used to study aniline (B41778) and its derivatives. sci-hub.sepnu.ac.ir These calculations provide valuable data on molecular geometry, electronic distribution, and reactivity.

A key application is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's reactivity and electronic properties. sci-hub.se For instance, studies on various aniline derivatives show how different substituents influence these energy levels. Electron-donating groups, such as the amino group in aniline, raise the HOMO energy, making the molecule more susceptible to electrophilic attack. sci-hub.se

Table 1: Representative Electronic Properties of Aniline Calculated via DFT (Note: This is illustrative data based on general findings for aniline and may vary with the specific computational method and basis set used.)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | ~ 0.2 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 5.7 eV | Correlates with chemical reactivity and electronic stability. |

| Dipole Moment | ~ 1.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. sci-hub.se |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations reveal electronic properties, molecular modeling and dynamics (MD) simulations provide insight into the physical movement and conformational flexibility of molecules over time. mdpi.commdpi.com For a molecule like 2-Methyl-4-(3-morpholinopropoxy)aniline, which has a flexible propoxy chain, understanding its preferred shapes (conformations) is critical for predicting how it might interact with a biological target.

MD simulations model the behavior of a molecule by calculating the forces between its atoms and solving equations of motion. nih.gov This allows researchers to:

Explore Conformational Space: Identify low-energy, stable conformations of the molecule. The flexible side chain can adopt numerous shapes, and MD simulations can map the most probable ones. nih.gov

Analyze Ligand-Target Interactions: If the biological target (e.g., a protein receptor) is known, the aniline derivative can be "docked" into the binding site. An MD simulation can then be run on this complex to assess its stability. mdpi.com This reveals key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding and can predict the binding affinity. nih.gov

Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the free energy of binding, providing a quantitative measure of ligand-receptor affinity. mdpi.com

These simulations offer a dynamic picture that static models cannot, revealing how the ligand and target adapt to each other, which is crucial for effective drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown, ligand-based methods become essential. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates variations in the chemical structure of a series of compounds with their biological activity. frontiersin.orgyoutube.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. A typical QSAR study involves:

Assembling a dataset of structurally related compounds with measured biological activity.

Calculating molecular descriptors for each compound (e.g., lipophilicity, electronic properties, steric parameters).

Developing a mathematical model that relates the descriptors to the activity.

Validating the model to ensure its predictive power. frontiersin.org

This model can then be used to predict the activity of new, unsynthesized aniline derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.org

Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This rapidly filters millions of compounds to identify those that match the pharmacophore and are therefore likely to be active, significantly accelerating the discovery of new lead compounds. rsc.org

CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a more detailed understanding of how the 3D shape and electronic properties of a molecule influence its activity. nih.gov These methods are particularly useful for optimizing lead compounds.

In a CoMFA/CoMSIA study, a set of active molecules are structurally aligned. The interaction energies (steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor for CoMSIA) between the molecules and a probe atom are calculated at thousands of points on a 3D grid surrounding them. nih.govnih.gov

The resulting energy fields are then correlated with the biological activity data using statistical methods. The key output is a set of 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. nih.govscienceopen.com For example, a map might show that a bulky, electronegative group in a particular region of the molecule enhances activity, while a bulky group elsewhere diminishes it. nih.gov This provides direct, visual guidance for designing more potent derivatives.

Table 2: Typical Statistical Parameters for Validating 3D-QSAR Models (Note: This table presents representative values from a generic CoMFA/CoMSIA study to illustrate the concept.)

| Parameter | Description | Typical Value for a Good Model |

| q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| r² | Non-cross-validated correlation coefficient. Measures the goodness of fit of the model. | > 0.6 nih.gov |

| r²pred | Predictive correlation coefficient for an external test set. Measures the external predictive ability. | > 0.6 researchgate.net |

These computational strategies, from quantum mechanics to 3D-QSAR, form a powerful toolkit for modern chemical research, enabling the rational design and optimization of novel aniline derivatives for various applications.

Structure Activity Relationship Sar Investigations of 2 Methyl 4 3 Morpholinopropoxy Aniline Analogs

Systematic Variation of Aromatic Substituents and Their Biological Implications

The aromatic aniline (B41778) ring of 2-Methyl-4-(3-morpholinopropoxy)aniline serves as a primary site for structural modification to probe its role in molecular recognition. The nature, position, and electronic properties of substituents on this ring can significantly impact biological activity.

Research on related anilinoquinazoline (B1252766) scaffolds has demonstrated that substitutions on the aniline ring are crucial for potency. For instance, in a series of 6-bromo-4-anilinoquinazolines, modifications at the 3-position of the aniline ring showed that while a 3-chloro substituent (as in the initial hit compound) conferred high potency, unsubstituted aniline was only weakly active. The introduction of other small hydrophobic groups like 3-fluoro, 3-bromo, and 3-methyl resulted in comparable or slightly improved potency. However, the sensitivity of this position to steric and electronic changes was highlighted by the observation that a 3-trifluoromethyl group led to a significant decrease in activity, and a 3-methoxy substituent was also poorly tolerated. nih.gov

In a different series of 6-fluoroquinazolines, similar trends were observed, although with some notable differences. A 3-bromoaniline (B18343) analog was a potent antagonist, whereas the 3-methylaniline analog was only moderately potent. This deviation from the SAR observed with the 6-bromoquinazolines underscores the subtle interplay between substituents on the aniline ring and the rest of the molecular scaffold. Furthermore, the introduction of a 3-cyano group resulted in moderate potency, while a 3-ethoxyaniline (B147397) derivative unexpectedly acted as a weak positive allosteric modulator, indicating that minor structural changes can dramatically alter the pharmacological profile. nih.gov

These findings suggest that for this compound analogs, the electronic and steric profile of substituents on the aromatic ring is a key determinant of biological activity. Small, lipophilic, electron-withdrawing groups at specific positions may be favorable for enhancing potency, while larger or more electron-donating groups could be detrimental.

Table 1: Impact of Aromatic Ring Substituents on the Activity of a 6-bromo-4-anilinoquinazoline Series

| Aniline Substituent (R) | Relative Potency |

| 3-Cl | High |

| H | Weak |

| 3-F | High |

| 3-Br | High |

| 3-Me | High |

| 3-CF3 | Low |

| 3-OMe | Weak |

Data derived from studies on analogous quinazoline (B50416) scaffolds. nih.gov

Elucidation of the Morpholine (B109124) Moiety's Role in Molecular Recognition and Biological Function

Generally, the morpholine ring can contribute to biological activity in several ways. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins. nih.gov The entire ring, with its chair-like conformation, can also participate in van der Waals and hydrophobic interactions within a binding pocket. researchgate.net Furthermore, the nitrogen atom of the morpholine ring is weakly basic, which can influence the compound's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and interaction with biological targets. researchgate.netnih.gov

In many bioactive molecules, the morpholine moiety has been shown to be an integral part of the pharmacophore, directly contributing to target affinity and selectivity. nih.gov For CNS-active compounds, the morpholine ring has been noted to improve permeability across the blood-brain barrier. nih.gov It can act as a scaffold to correctly orient other functional groups for optimal interaction with a receptor or enzyme active site. nih.gov The inclusion of a morpholine group can also modulate a compound's metabolic stability, in some cases prolonging its half-life. nih.gov

Impact of Alkoxy Chain Length and Heteroatom Substitution on Activity Profiles

The propoxy linker connecting the aniline and morpholine moieties is another critical element for structural modification. The length and composition of this alkoxy chain can significantly influence the compound's conformational flexibility and its ability to position the key pharmacophoric elements for optimal target interaction.

Studies on other classes of compounds have consistently shown that alkoxy chain length is a critical parameter for biological activity. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain markedly influenced potency at the mu-opioid receptor. An ethoxy chain was found to be optimal for potency, while both shorter (methoxy) and longer (butoxy) chains resulted in decreased activity. nih.gov Similarly, in a series of 2-bromoalkoxyanthraquinones investigated for anticancer activity, a C3 alkoxy chain (propoxy) exhibited the most promising antiproliferation activity. nih.gov

These examples highlight a common theme in SAR: there is often an optimal linker length that maximizes interactions with the target. A shorter chain may not allow the terminal group (in this case, morpholine) to reach its intended binding site, while a longer chain might introduce excessive flexibility, leading to an entropic penalty upon binding, or could position the terminal group outside the optimal binding region.

Table 2: General Trend of Alkoxy Chain Length on Biological Activity in Different Scaffolds

| Compound Series | Optimal Chain Length | Reference |

| 2-Benzylbenzimidazole Opioids | Ethoxy (C2) | nih.gov |

| 2-Bromoalkoxyanthraquinones | Propoxy (C3) | nih.gov |

| N-Alkylmorpholine Derivatives | Dodecyl (C12) to Hexadecyl (C16) | chemrxiv.org |

Stereochemical Effects on Ligand-Target Interactions

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules are chiral environments. The introduction of stereocenters into a molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, potencies, and metabolic profiles.

For this compound, stereocenters could be introduced, for example, by substitution on the propoxy chain or on the morpholine ring itself. It is well-established that different stereoisomers can have distinct binding affinities and efficacies for their targets. This is because one isomer may orient its key interacting groups in a more favorable conformation for binding than the other.

While specific studies on the stereoisomers of this compound are not available in the reviewed literature, the principle of stereoselectivity is a cornerstone of medicinal chemistry. For instance, studies on other chiral compounds have demonstrated that biological activity can be highly dependent on the stereochemistry at a specific chiral center.

Therefore, the synthesis and biological evaluation of individual stereoisomers of analogs of this compound would be a crucial step in developing a comprehensive SAR and could lead to the identification of more potent and selective compounds.

Rational Design Principles Derived from Structure-Activity Relationship Studies

The culmination of SAR investigations is the development of a set of rational design principles that can guide the synthesis of new, improved analogs. Based on the available, albeit general, information for aniline and morpholine-containing compounds, several design principles for novel this compound analogs can be proposed.

Aromatic Ring Substitution: The aniline ring is a key area for optimization. Small, electron-withdrawing substituents at the meta-position relative to the alkoxy chain appear to be favorable in related systems. A systematic exploration of a variety of substituents with diverse electronic and steric properties is warranted to fine-tune the activity.

Morpholine Moiety: The morpholine ring is likely a critical pharmacophoric element. Its role as a hydrogen bond acceptor and its contribution to favorable physicochemical properties should be maintained. Modifications to the morpholine ring itself, such as substitution, could be explored to probe for additional beneficial interactions with the target.

Alkoxy Linker Optimization: The three-carbon propoxy linker appears to be effective, but its optimality should be confirmed by synthesizing and testing analogs with varying chain lengths (e.g., C2, C4, C5). The introduction of conformational constraints or heteroatom substitutions within the linker could also lead to more potent or selective compounds.

Stereochemical Considerations: The introduction and investigation of chiral centers, particularly in the propoxy linker, is a logical next step to explore stereoselective interactions with the biological target, which could lead to a significant enhancement in potency and/or selectivity.

The rational application of these principles, guided by iterative cycles of design, synthesis, and biological testing, will be essential for the development of novel this compound analogs with optimized biological activity profiles. nih.govmdpi.com

Strategic Application As an Advanced Synthetic Intermediate in Pharmaceutical Research

Precursor in the Synthesis of Quinazoline-Based Pharmaceutical Scaffolds

The primary application of aniline (B41778) derivatives bearing the morpholinopropoxy side chain is in the synthesis of quinazoline-based drug molecules. The substituted aniline serves as a key building block that undergoes cyclization to form the core quinazoline (B50416) ring system. This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, particularly kinase inhibitors.

The morpholinopropoxy aniline moiety is a cornerstone in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In several established synthetic routes, a closely related precursor, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619), is utilized. google.comgoogle.comnewdrugapprovals.orgblogspot.com This intermediate contains the essential structural elements required to construct the 7-methoxy-6-(3-morpholinopropoxy) substituted quinazoline core of Gefitinib.

The synthesis involves the reaction of this amino-benzonitrile precursor with a formylating agent, such as formamidine (B1211174) acetate (B1210297) or N,N-dimethylformamide dimethyl acetal, to facilitate the cyclization and formation of the pyrimidine (B1678525) ring of the quinazoline system. google.comnih.gov Subsequent chemical transformations, typically involving chlorination followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, yield the final Gefitinib molecule. blogspot.comsphinxsai.com One patented method discloses a process starting from 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which undergoes a rearrangement reaction to yield Gefitinib. newdrugapprovals.orgblogspot.com Another approach describes the synthesis from 3-hydroxy-4-methoxybenzaldehyde, which is converted through several steps into the key 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile intermediate before cyclization. blogspot.com

The following table summarizes a common synthetic pathway for Gefitinib utilizing the key aniline-derived intermediate.

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

| 1 | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Formamidine acetate, Ethanol (B145695), Reflux | 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Formation of the quinazoline ring system via cyclization. |

| 2 | 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | POCl₃ or SOCl₂ | 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Chlorination at the 4-position to create a reactive site for substitution. |

| 3 | 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 3-chloro-4-fluoroaniline, Isopropanol, Reflux | Gefitinib | Coupling of the aniline side chain via nucleophilic aromatic substitution to yield the final drug molecule. |

This table represents a generalized synthetic scheme. Actual reagents and conditions may vary between specific reported procedures.

While the morpholinopropoxy aniline core is central to Gefitinib, the synthesis of other quinazoline-based kinase inhibitors like Erlotinib, Vandetanib, and Tandutinib requires different aniline precursors, demonstrating how modification of this key intermediate allows for structural diversification.

Erlotinib: The synthesis of Erlotinib, another EGFR inhibitor, proceeds from a different set of starting materials to create its characteristic 6,7-bis(2-methoxyethoxy) substitution pattern. nih.govchemicalbook.com The key intermediate is typically a substituted aminobenzoic acid or benzonitrile (B105546) derived from 3,4-dihydroxy benzoic acid, which is then cyclized to form the quinazoline core before coupling with 3-ethynylaniline. nih.govfrontiersin.orgresearchgate.net Therefore, 2-Methyl-4-(3-morpholinopropoxy)aniline is not a direct precursor for Erlotinib due to the difference in the ether side chains.

Vandetanib: Vandetanib inhibits multiple tyrosine kinases, including VEGFR-2 and EGFR. Its synthesis involves the construction of a 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy] quinazoline core. nih.govresearchgate.net This requires an aniline precursor functionalized with the appropriate piperidinylmethoxy side chain, which is distinct from the morpholinopropoxy group. mdpi.comgoogle.com The aniline component coupled to the quinazoline ring is 4-bromo-2-fluoroaniline. nih.gov

Tandutinib: Tandutinib is an inhibitor of FLT3 and PDGFR tyrosine kinases. Its structure features a 6-methoxy-7-[3-(piperidin-1-yl)propoxy] quinazoline core. mdpi.comnih.gov Although it contains a propoxy linker like Gefitinib, the terminal heterocyclic ring is a piperidine, not a morpholine (B109124), necessitating a different starting aniline derivative for its synthesis. nih.govresearchgate.net

The following table compares the key aniline-derived precursors used to construct the distinct quinazoline cores of these pharmaceuticals.

| Target Drug | Key Aniline-Derived Precursor Core Structure | Resulting Substitution Pattern on Quinazoline Ring |

| Gefitinib | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 7-methoxy-6-(3-morpholinopropoxy)- |

| Erlotinib | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | 6,7-bis(2-methoxyethoxy)- |

| Vandetanib | 2-amino-4-methoxy-5-((1-methylpiperidin-4-yl)methoxy)benzonitrile | 7-methoxy-6-((1-methylpiperidin-4-yl)methoxy)- |

| Tandutinib | 2-amino-4-methoxy-5-(3-(piperidin-1-yl)propoxy)benzoic acid | 7-methoxy-6-(3-(piperidin-1-yl)propoxy)- |

Utility in the Construction of Diversified Heterocyclic Systems

The aniline functional group is a versatile starting point for the synthesis of a wide array of heterocyclic compounds beyond quinazolines. The nucleophilic character of the amino group and the potential for substitution on the aromatic ring allow for various cyclization strategies. Although specific examples utilizing this compound for these alternative heterocycles are not extensively documented, its chemical nature makes it a suitable candidate for such transformations.

General synthetic methods that employ aniline precursors include:

Synthesis of Quinolines: Substituted anilines can undergo electrophilic cyclization when functionalized with an alkyne group. For instance, N-(2-alkynyl)anilines can be treated with electrophiles like iodine monochloride or bromine to induce a 6-endo-dig cyclization, yielding highly substituted quinolines under mild conditions. researchgate.netnih.gov

Palladium-Catalyzed Cyclizations: Modern cross-coupling methodologies allow for the synthesis of complex polycyclic systems. For example, precursors like 2-chloro-N-(2-vinyl)aniline can undergo ligand-controlled intramolecular cyclization to selectively form carbazoles, dibenzazepines, or acridines. nih.gov This highlights the potential to use substituted anilines as platforms for generating diverse molecular scaffolds by carefully choosing the catalyst and reaction conditions.

Synthesis of Quinazolinones: Substituted anthranilic acids (2-aminobenzoic acids) or their derivatives are common precursors for 2,3-disubstituted quinazolin-4(3H)-ones, which are themselves a class of biologically active heterocycles. researchgate.netorientjchem.org

These established synthetic routes underscore the potential of this compound as a valuable intermediate for creating libraries of diverse heterocyclic compounds for drug discovery programs.

Exploration as a Bioisostere in Medicinal Chemistry Design

The structural components of this compound—the aniline ring and the morpholine moiety—are frequently considered in the context of bioisosteric replacement in drug design. Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or toxicological profiles. ipinnovative.com

Aniline Moiety: The aniline group, while a versatile synthetic handle, is often considered a "structural alert" in medicinal chemistry. acs.org This is because anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites that can cause toxicity. Therefore, a common strategy in drug optimization is the bioisosteric replacement of the aniline group with other functionalities to enhance metabolic stability and reduce potential toxicity, while aiming to maintain the desired biological activity. biopartner.co.uk

Morpholine Moiety: The morpholine ring is a ubiquitous pharmacophore found in over 20 FDA-approved drugs. pharmaceutical-business-review.comenamine.net It is often incorporated to improve solubility, modulate basicity, and provide a key interaction point with biological targets. nih.govresearchgate.net However, the morpholine ring can also be a site of metabolic lability. pharmaceutical-business-review.comenamine.net Consequently, medicinal chemists have explored various bioisosteres for the morpholine ring, such as piperazines, piperidines, or more complex bicyclic and spirocyclic amines, to fine-tune properties like metabolic stability, lipophilicity, and target engagement. pharmaceutical-business-review.comenamine.net

Thus, while this compound serves as a direct precursor for certain pharmaceuticals, its structural motifs are also actively studied from a medicinal chemistry perspective for potential bioisosteric modifications to optimize drug properties.

Emerging Directions and Future Prospects in 2 Methyl 4 3 Morpholinopropoxy Aniline Research

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For a compound like 2-Methyl-4-(3-morpholinopropoxy)aniline, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. unibo.it Traditional multi-step syntheses for complex amines and heterocycles often involve hazardous reagents, significant waste generation, and high energy consumption.

Future synthetic strategies could prioritize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. researchgate.net

Catalytic Approaches: Employing highly efficient catalysts (e.g., biocatalysts or metal catalysts) to enable reactions under milder conditions, reduce waste, and allow for catalyst recycling. researchgate.net

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biomass to reduce reliance on petrochemicals.

For instance, the synthesis of the morpholine (B109124) ring, a key component of the target molecule, can be approached via redox-neutral protocols that offer environmental benefits over traditional methods. Similarly, greener methods for the synthesis of aniline (B41778) derivatives, such as using milder reagents and avoiding hazardous solvents, are being developed. researchgate.net The application of these principles would not only reduce the environmental impact of synthesizing this compound but also improve the economic viability of its large-scale production.

Table 1: Principles of Green Chemistry in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Prevention | Design synthetic pathways to minimize waste generation. |

| Atom Economy | Utilize reactions that incorporate most atoms from starting materials into the final product. |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents in favor of safer alternatives. |

| Safer Solvents | Replace volatile organic compounds with water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure using microwave or ultrasonic assistance. researchgate.net |

| Catalysis | Employ selective catalysts to reduce reaction times and waste. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and propose efficient synthetic pathways. rsc.orgresearchgate.net

For this compound, AI and ML can be leveraged in several ways:

Compound Design: Generative AI models can design novel derivatives of the parent compound with potentially improved biological activity, selectivity, or pharmacokinetic profiles. These models learn from existing chemical databases to create new molecular structures that are likely to be active against a specific biological target.

Retrosynthesis: AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available precursors, suggesting multiple potential synthetic routes. the-scientist.comarxiv.org These platforms can help chemists identify more efficient, cost-effective, and innovative pathways that might not be obvious through traditional analysis. chemcopilot.comnih.gov Algorithms can be trained on massive reaction databases to predict the most likely successful reactions and conditions. semanticscholar.org

The integration of these technologies can significantly accelerate the research and development cycle, reducing the time and cost associated with bringing a new therapeutic agent to market. the-scientist.com

Table 2: AI and Machine Learning Tools in Chemical Research

| Tool/Technique | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Machine Learning (ML) | Predicts molecular properties (e.g., toxicity, solubility, bioactivity). nih.gov | Predict properties of new derivatives to prioritize synthesis. |

| Deep Learning (DL) | Identifies complex patterns in large chemical datasets for de novo design. researchgate.net | Generate novel analogues with potentially enhanced therapeutic effects. |

| Generative AI | Creates original molecular structures with desired characteristics. nih.gov | Design focused libraries of compounds around the core scaffold. |

Uncovering Novel Biological Functions and Preclinical Therapeutic Opportunities

The structural motifs present in this compound—namely the substituted aniline and the morpholine ring—are found in numerous biologically active compounds. The aniline scaffold is a key component in many kinase inhibitors and other therapeutic agents. mdpi.com Morpholine-containing compounds are also prevalent in medicinal chemistry, often improving the physicochemical properties and efficacy of drug candidates.

Future research should focus on a broad screening of this compound and its analogues to identify novel biological activities. Potential therapeutic areas to explore include:

Oncology: Many aniline derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. nih.govrsc.orgnih.gov Investigating the effect of this compound on cancer cell lines, such as HepG2, could reveal potential antitumor properties. nih.govrsc.org

Inflammatory Diseases: The morpholine moiety is present in compounds with anti-inflammatory activity. Screening for effects on inflammatory pathways could uncover new therapeutic uses.

Infectious Diseases: Substituted anilines and morpholines have been explored for their antimicrobial and antiviral properties.

A systematic preclinical evaluation would be necessary to validate any promising initial findings. This would involve in vitro assays to determine potency and selectivity, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics.

Advanced Methodologies for Structure-Function Elucidation and Mechanistic Understanding

To optimize the therapeutic potential of this compound, a deep understanding of its structure-activity relationship (SAR) and mechanism of action is crucial. Advanced analytical and computational techniques will be instrumental in this endeavor.

Key methodologies include:

High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its biological target. This information is invaluable for understanding the molecular interactions that drive its activity and for guiding the rational design of more potent analogues.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the compound interacts with different protein targets, helping to prioritize experimental testing and explain observed biological activities.

Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's conformation and its interactions with biological macromolecules in solution. rsc.org

By combining these advanced methodologies, researchers can build a comprehensive picture of how this compound functions at a molecular level, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-4-(3-morpholinopropoxy)aniline, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. A documented route starts with 3-methoxy-4-(3-morpholinopropoxy)aniline, undergoing sequential functionalization (e.g., alkylation, amination) in polar aprotic solvents like DMF or DMSO. Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. LC-MS and ¹H/¹³C NMR are critical for verifying intermediates and final product integrity .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 6.5–7.0 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine-O-CH₂), and δ 2.4–2.8 ppm (N-CH₂ of morpholine).

- HRMS : Expected [M+H]⁺ at m/z 279.18 (C₁₄H₂₂N₂O₂).

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether), and 1100 cm⁻¹ (morpholine ring) confirm functional groups.

Cross-validation with reference standards is essential to rule out impurities like unreacted aniline precursors .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli with MIC values typically ranging 16–64 µg/mL.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 24–72h exposure.

- Enzyme Inhibition : Fluorometric assays (e.g., CYP51 for antifungal activity) with IC₅₀ determination.

Data should be normalized to controls (e.g., DMSO vehicle) and replicated in triplicate .

Advanced Research Questions

Q. How do substitution patterns on the aniline ring influence biological activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., trifluoroethoxy or oxazole substitutions) reveal:

Q. How to resolve contradictions in reported biological data across studies?

- Methodological Answer : Discrepancies (e.g., variable MIC values) often arise from:

- Impurity Profiles : HPLC-UV/ELSD detects byproducts (e.g., nitro derivatives from incomplete reduction).

- Assay Conditions : Standardize pH (7.4 vs. 6.5 alters protonation states) and serum content (e.g., FBS binds lipophilic compounds).

- Cell Line Variability : Validate across ≥2 cell lines (e.g., HepG2 vs. HEK293).

Meta-analysis of raw data (e.g., PubChem BioAssay) clarifies trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Pd/C vs. Raney Ni for hydrogenation steps (yield increases from 57% to 78% with Pd/C ).

- Solvent Optimization : Replace DMF with MeCN to reduce byproduct formation.

- Process Monitoring : In-line FTIR tracks intermediate conversion (e.g., nitro to amine).

Pilot batches (1–5 g) identify bottlenecks before kilogram-scale production .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24h; analyze degradation via UPLC-QTOF.

- Light Sensitivity : Expose to UV (254 nm) for 6h; monitor photodegradation products.

- Plasma Stability : Incubate with human plasma (37°C, 1h); precipitate proteins with MeOH and quantify parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.